molecular formula C25H19ClN2O2S B11092367 (2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enenitrile

(2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enenitrile

Cat. No.: B11092367
M. Wt: 446.9 g/mol
InChI Key: DNFXUXCITVKYAL-CPNJWEJPSA-N
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Description

(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-1-ETHENYL CYANIDE is a complex organic compound that features a benzothiazole moiety, a chlorobenzyl ether group, and an ethenyl cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-1-ETHENYL CYANIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzothiazole core, followed by the introduction of the chlorobenzyl ether group and the ethenyl cyanide group. Common reagents used in these steps include chlorobenzyl chloride, ethyl ether, and cyanide sources. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to include continuous flow processes, which allow for better control over reaction conditions and scalability. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-1-ETHENYL CYANIDE can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The chlorobenzyl ether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized benzothiazole derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-1-ETHENYL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-1-ETHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The chlorobenzyl ether group may enhance the compound’s binding affinity and specificity, while the ethenyl cyanide group can participate in covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with similar benzothiazole cores but different substituents.

    Chlorobenzyl ethers: Compounds with chlorobenzyl ether groups but different core structures.

    Ethenyl cyanides: Compounds with ethenyl cyanide groups but different aromatic systems.

Uniqueness

(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-1-ETHENYL CYANIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H19ClN2O2S

Molecular Weight

446.9 g/mol

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enenitrile

InChI

InChI=1S/C25H19ClN2O2S/c1-2-29-23-14-17(11-12-22(23)30-16-18-7-3-4-8-20(18)26)13-19(15-27)25-28-21-9-5-6-10-24(21)31-25/h3-14H,2,16H2,1H3/b19-13+

InChI Key

DNFXUXCITVKYAL-CPNJWEJPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)OCC4=CC=CC=C4Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)OCC4=CC=CC=C4Cl

Origin of Product

United States

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